roxithromycin

Descripción general

Descripción

La roxitromicina es un antibiótico macrólido semisintético que es estructural y farmacológicamente similar a la eritromicina, la azitromicina y la claritromicina . Se utiliza para tratar una variedad de infecciones bacterianas, particularmente las que afectan el tracto respiratorio, el tracto urinario y los tejidos blandos . La roxitromicina es conocida por su eficacia contra ciertas bacterias gramnegativas, incluyendo Legionella pneumophila .

Aplicaciones Científicas De Investigación

La roxitromicina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La roxitromicina ejerce sus efectos antibacterianos uniéndose a la subunidad 50S de los ribosomas bacterianos, inhibiendo así la translocación de péptidos e interfiriendo con la síntesis de proteínas bacterianas . Esta acción previene el crecimiento bacteriano y conduce a la muerte celular bacteriana. La roxitromicina se concentra altamente en leucocitos polimorfonucleares y macrófagos, mejorando sus funciones adhesivas y quimiotácticas, lo que ayuda aún más en la lisis bacteriana .

Análisis Bioquímico

Biochemical Properties

Roxithromycin interacts with various biomolecules, primarily proteins, to exert its antibacterial effects. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis This interaction is crucial for its antibacterial activity

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of this compound depend on the type of bacteria and the concentration of the drug.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through binding interactions with the 50S subunit of the bacterial ribosome This binding inhibits protein synthesis, leading to the death of the bacteria

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can passively diffuse across bacterial cell membranes due to its lipophilic nature

Subcellular Localization

This compound is primarily localized in the cytoplasm of bacterial cells where it binds to the 50S subunit of the bacterial ribosome

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La roxitromicina se sintetiza a partir de la eritromicina modificando el anillo lactona de la eritronolide A. La modificación clave implica reemplazar el grupo 9-ceto por una cadena lateral éteroxima para evitar la desactivación en el medio gástrico . La ruta sintética generalmente implica múltiples pasos, incluida la protección y desprotección de grupos funcionales, así como reacciones selectivas de oxidación y reducción.

Métodos de producción industrial: La producción industrial de roxitromicina implica la síntesis a gran escala utilizando rutas sintéticas similares a las descritas anteriormente. El proceso está optimizado para un alto rendimiento y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: La roxitromicina sufre varias reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: Las reacciones de sustitución pueden ocurrir en grupos funcionales específicos, particularmente la cadena lateral éteroxima.

Reactivos y condiciones comunes:

Oxidación: Los radicales hidroxilo generados por UV/H₂O₂ se utilizan comúnmente para reacciones de oxidación.

Reducción: Se pueden utilizar agentes reductores específicos, aunque estas reacciones se estudian con menos frecuencia.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios productos de degradación, que a menudo se analizan utilizando técnicas como la HPLC y la espectrometría de masas .

Comparación Con Compuestos Similares

La roxitromicina es estructuralmente similar a otros antibióticos macrólidos como la eritromicina, la azitromicina y la claritromicina . Tiene varias características únicas:

Estabilidad mejorada: La roxitromicina tiene una mayor estabilidad química en comparación con la eritromicina, lo que la hace más eficaz en el entorno gástrico.

Absorción mejorada: Tiene una mejor absorción enteral y una vida media de eliminación sérica más larga, lo que lleva a concentraciones más altas en los tejidos y fluidos corporales.

Efectos secundarios reducidos: La roxitromicina tiene menos efectos secundarios gastrointestinales en comparación con la eritromicina.

Compuestos similares:

- Eritromicina

- Azitromicina

- Claritromicina

La roxitromicina se destaca por sus propiedades farmacocinéticas mejoradas y sus efectos secundarios reducidos, lo que la convierte en una alternativa valiosa en el tratamiento de infecciones bacterianas.

Propiedades

IUPAC Name |

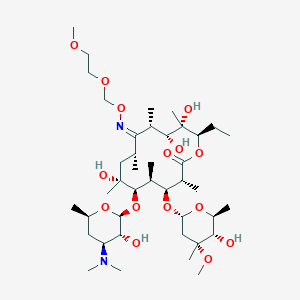

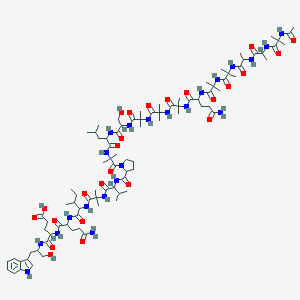

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H76N2O15/c1-15-29-41(10,49)34(45)24(4)31(42-53-21-52-17-16-50-13)22(2)19-39(8,48)36(58-38-32(44)28(43(11)12)18-23(3)54-38)25(5)33(26(6)37(47)56-29)57-30-20-40(9,51-14)35(46)27(7)55-30/h22-30,32-36,38,44-46,48-49H,15-21H2,1-14H3/b42-31-/t22-,23-,24+,25+,26-,27+,28+,29-,30+,32-,33+,34-,35+,36-,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZBMPWDPOLZGW-HEWSMUCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OCOCCOC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H76N2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134931-00-3, 80214-83-1 | |

| Record name | Roxithromycin, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134931003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin, 9-[O-[(2-methoxyethoxy)methyl]oxime], (9E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXITHROMYCIN, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG42MZ5GK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

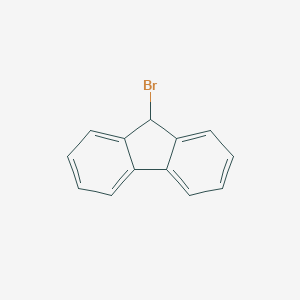

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

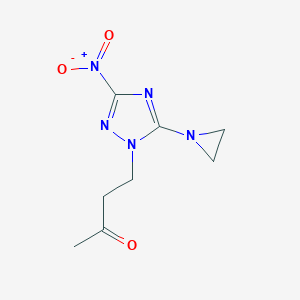

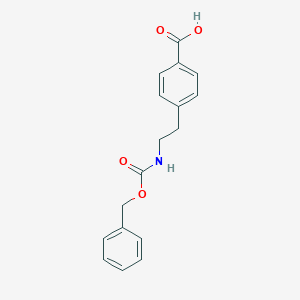

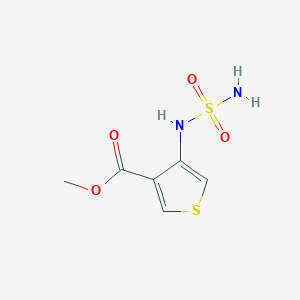

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of roxithromycin?

A1: this compound, like other macrolides, exerts its primary effect by inhibiting bacterial protein synthesis. [, ] It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. This ultimately leads to bacterial growth inhibition or death.

Q2: Besides its antibacterial action, does this compound exhibit other effects?

A2: Yes, research suggests that this compound possesses anti-inflammatory and immunomodulatory properties. [, , ] For instance, it has been shown to inhibit nuclear factor kappaB (NF-κB) signaling and endoplasmic reticulum stress in intestinal epithelial cells, potentially offering therapeutic benefits in inflammatory bowel disease. []

Q3: How does this compound impact the inflammatory process?

A3: Studies suggest that this compound may interfere with various stages of inflammation, such as: * Inhibiting the production of pro-inflammatory cytokines like TNF-α. [, ]* Reducing the migration of neutrophils to the site of inflammation. []* Modulating the activity of inflammatory mediators. []* Affecting the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C41H76N2O15 and a molecular weight of 837.05 g/mol.

Q5: Is this compound susceptible to degradation, and are there strategies to improve its stability in formulations?

A5: this compound is prone to degradation in acidic environments, such as those found in the stomach. [] Enteric-coated formulations have been developed to protect the drug from degradation in the stomach and enhance its bioavailability. []

Q6: How is this compound absorbed and distributed in the body?

A6: this compound is well-absorbed after oral administration, achieving high concentrations in various tissues, including the lungs, tonsils, and prostate. [, ] Its volume of distribution suggests good tissue penetration.

Q7: How is this compound metabolized and eliminated?

A7: this compound is primarily metabolized in the liver and excreted mainly in bile and feces. [, ] It has a relatively long half-life, allowing for once- or twice-daily dosing.

Q8: Does this compound interact with cytochrome P450 enzymes?

A8: While this compound is metabolized by the cytochrome P450 system, its potential for drug interactions through these enzymes is considered lower compared to erythromycin. [, ]

Q9: What is the spectrum of activity of this compound against common bacterial pathogens?

A9: this compound exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and atypical bacteria such as Chlamydia pneumoniae and Mycoplasma pneumoniae. [, , , ]

Q10: Has the efficacy of this compound been evaluated in clinical trials?

A10: Yes, numerous clinical trials have investigated the efficacy of this compound in treating various bacterial infections, such as:* Respiratory tract infections (e.g., pneumonia, bronchitis, sinusitis). [, , , ]* Skin and soft tissue infections. [] * Sexually transmitted infections (e.g., chlamydia). []

Q11: Are there concerns about bacterial resistance developing to this compound?

A11: While this compound demonstrates a good resistance profile, bacterial resistance to macrolides, including this compound, has been reported. [] Resistance mechanisms involve mutations in the bacterial ribosome or efflux pumps.

Q12: Does cross-resistance occur between this compound and other macrolides?

A12: Cross-resistance can occur between this compound and other macrolide antibiotics due to shared mechanisms of action and resistance. []

Q13: What analytical methods are commonly used to measure this compound concentrations?

A13: Several analytical techniques are employed for this compound quantification, including:* High-performance liquid chromatography (HPLC). [, , ]* Liquid chromatography-tandem mass spectrometry (LC-MS/MS). []* Microbiological assays. [, , ] * UV spectrophotometry. []

Q14: What is the impact of this compound's dissolution rate on its bioavailability?

A14: The dissolution rate of this compound formulations can influence its bioavailability. [, ] Different pharmaceutical formulations, such as enteric-coated pellets versus dispersible tablets, can exhibit varying dissolution profiles and, consequently, affect the drug's absorption and bioavailability. []

Q15: Are there other antibiotics that can be used as alternatives to this compound?

A15: Yes, depending on the specific infection and bacterial susceptibility, alternative antibiotics like azithromycin, clarithromycin, doxycycline, or beta-lactams may be considered. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)